molecular formula C9H8BrFO2 B1176889 ioversol CAS No. 133352-44-0

ioversol

Número de catálogo: B1176889
Número CAS: 133352-44-0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ioversol is a non-ionic, water-soluble, and highly hydrophilic radiographic contrast medium with the chemical formula C18H24I3N3O9 and an average molecular weight of 807.115 g/mol . Its primary research value lies in its application as an iodine-based contrast agent for diagnostic imaging, where the compound's three iodine atoms (atomic number 53) effectively attenuate X-rays . Upon intravascular administration, ioversol opacifies vessels and enhances radiographic contrast by creating a significant density differential between tissues in the path of its flow and surrounding areas . This makes it a critical tool in studies involving computed tomography (CT) imaging, angiographic procedures, and urography . Its non-ionic nature confers a lower osmolality compared to ionic contrast agents, which is a key factor in its improved safety profile and reduced incidence of adverse reactions in research settings . A recent 2025 prospective study highlights its relevance in cerebrovascular research, comparing its profile to other agents . Pharmacokinetically, ioversol is characterized by low protein binding, a lack of significant metabolism or deiodination, and is excreted almost exclusively by the kidneys via glomerular filtration in its unchanged form, with over 95% eliminated within 24 hours . Its volume of distribution is approximately 0.26 L/kg, consistent with distribution in the extracellular space, and it has an elimination half-life of about 1.5 hours in models with normal renal function . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Propiedades

Número CAS

133352-44-0

Fórmula molecular

C9H8BrFO2

Sinónimos

1,3-Benzenedicarboxamide, N,N/'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo-, [R-(R*,R*)]-

Origen del producto

United States

Comparación Con Compuestos Similares

Ethiodized Poppyseed Oil (EPO) vs. Ioversol

In hysterosalpingography (HSG), EPO, an oil-based CM, demonstrated superior image quality to ioversol in uterine and tubal imaging (total image quality score: P < 0.001) . However, ioversol’s water solubility ensures rapid clearance, eliminating iodine residue observed in 22.5% of EPO patients (P < 0.001) .

Iopamidol vs. Ioversol

Ioversol 320 (702 mOsm/kg·H₂O) outperformed iopamidol 250 (524 mOsm/kg·H₂O) in hepatic angiography, attributed to its lower viscosity (5.8 mPa·s vs. 3.0 mPa·s) and higher iodine concentration, which enhances vascular opacification . Conversely, in vitro studies found iopamidol superior in reducing coagulation time and erythrocyte deformation, though clinical relevance remains unclear .

Iohexol vs. Ioversol

In intravenous urography, ioversol provided significantly better ureter opacification (P = 0.029) and diagnostic certainty (P = 0.025) compared to iohexol, despite comparable safety profiles .

Physicochemical Properties

Parameter Ioversol Iopamidol Iohexol Iodixanol
Osmolality (mOsm/kg·H₂O) 702 524 647 290
Viscosity (mPa·s, 37°C) 5.8 3.0 6.3 11.6
Iodine Content (% w/v) 47 41 46 49
Molecular Structure Non-ionic monomer Non-ionic monomer Non-ionic monomer Non-ionic dimer
Key Reference

Ioversol’s intermediate osmolality and viscosity balance tissue penetration and vascular retention, making it versatile for angiography and CT. Iso-osmolar agents like iodixanol (290 mOsm/kg·H₂O) are preferred for intrathecal use but exhibit higher viscosity, limiting flow rates .

Hypersensitivity and Nephrotoxicity

Ioversol has a lower incidence of hypersensitivity reactions (HSRs: 0.13–0.66%) compared to iodixanol (0.27–0.99%) and iomeprol . Severe HSRs (e.g., anaphylaxis) occur in 0.019% of cases . Post-contrast acute kidney injury (PC-AKI) rates with ioversol (7.5–21.9%) are comparable to iohexol and iopamidol in high-risk populations (e.g., chronic kidney disease) .

Hematologic Effects

Ioversol and iodixanol similarly inhibit platelet adhesion and P-selectin expression, reducing thrombotic risks during vascular procedures. However, ioversol’s inhibition of adrenaline-induced platelet activation is more pronounced (P < 0.05) .

Q & A

Basic Research Questions

Q. What methodologies are recommended for evaluating ioversol’s renal safety in dose-response studies?

  • Methodological Answer : Use stratified patient cohorts grouped by contrast dose (e.g., ≤150 mL, 151–200 mL, >200 mL) and measure early biomarkers like serum creatinine (sCr), cystatin C, or neutrophil gelatinase-associated lipocalin (NGAL) pre- and post-administration. Include hydration protocols to mitigate confounding factors . For statistical analysis, apply multivariate regression to correlate dose with renal injury markers while adjusting for comorbidities (e.g., diabetes).

Q. How can HPLC be optimized for quality control of ioversol in pharmaceutical research?

  • Methodological Answer : Utilize a C8 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (4:95) at 1.0 mL/min flow rate. Set detection to 254 nm and maintain column temperature at 35°C. Validate the method for linearity (80–120 μg/mL), precision (RSD <2%), and stability (24-hour window). This setup effectively separates ioversol from impurities and degradation products .

Q. What are the best practices for designing clinical trials comparing ioversol with other nonionic contrast media (ICM)?

  • Methodological Answer : Adopt double-blind, randomized designs with balanced patient allocation. Primary endpoints should include diagnostic efficacy (e.g., enhancement quality rated as “good/excellent”) and adverse event rates (e.g., moderate-to-severe heat sensation). Use meta-analysis frameworks (e.g., PRISMA guidelines) to pool data from multiple trials, ensuring heterogeneity testing (I² statistic) and subgroup analysis for high-risk populations .

Advanced Research Questions

Q. How can CEST MRI be applied to study ioversol’s role in tumor microenvironment pH mapping?

  • Methodological Answer : Prepare phantoms with ioversol at pH 6.0–7.8 to establish a ratiometric calibration curve. In vivo, use MMTV-Erbb2 transgenic mice or McA-RH7777 hepatoma models. Acquire CEST images at 4.3 ppm (amide proton transfer) and 5.6 ppm (ioversol-specific). Normalize signals to reference regions (e.g., muscle) to generate relative pH maps. Validate with histopathology .

Q. What techniques enable real-time pharmacokinetic monitoring of ioversol in hemodialysis patients?

  • Methodological Answer : Couple online desalination tubes with triple-quadrupole mass spectrometry (TQ-MS) to analyze spent hemodialysate. Use positive ion mode with m/z 807.11 (ioversol) and 821.09 (iohexol as internal standard). Calibrate for linearity (0.1–100 ng/mL) and track signal intensity changes over 24 hours. This method bypasses matrix interference and achieves a 178x sensitivity gain .

Q. How to resolve contradictory data on ioversol’s endothelin release effects in preclinical models?

  • Methodological Answer : Replicate in vitro studies using human umbilical vein endothelial cells (HUVECs) exposed to ioversol (10–100 mg I/mL). Measure endothelin-1 (ET-1) via ELISA and compare with iothalamate. In vivo, use anesthetized rats to assess renal blood flow (Doppler) and plasma ET-1. Control for osmolality and iodine concentration. Contradictions may arise from species-specific responses or dosing regimens .

Contradiction Analysis Framework

  • Example : Conflicting reports on ioversol’s renal vasoconstriction vs. iothalamate.
    • Approach : Conduct head-to-head studies in ischemia-reperfusion rat models. Measure glomerular filtration rate (GFR) and tubular injury markers (KIM-1). Use RNA-seq to profile endothelin receptor expression. Discrepancies may stem from differential iodine delivery rates or baseline endothelial dysfunction .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.